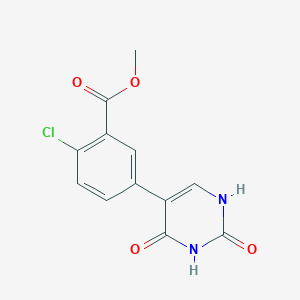
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% is a type of chemical compound that has a wide range of applications in the scientific and medical fields. It is a yellow-colored solid with a molecular formula of C13H14N4O4S and a molecular weight of 322.32 g/mol. It is a derivative of pyrimidine and has a number of useful properties, such as being an antioxidant, anti-inflammatory, and anti-microbial agent. This compound is often used in research laboratories as a reagent, catalyst, or substrate for various biochemical reactions.
Wissenschaftliche Forschungsanwendungen
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% has a number of scientific research applications. It has been used in the synthesis of various compounds, such as pyrimidines, thiazoles, and sulfonamides. It has also been used as an inhibitor of cyclooxygenase-2 (COX-2) and as an antioxidant. In addition, it has been used in the development of novel drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of (2,4)-dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, it has been suggested that this compound may also act as an anti-microbial agent by inhibiting the growth of certain bacteria.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus. Furthermore, it has been shown to have antioxidant and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available compound. In addition, it is a stable compound and has a high solubility in water, making it easy to use in a variety of experiments. However, one limitation is that it has a low boiling point, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for (2,4)-dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95%. One potential direction is to further investigate its antioxidant and anti-inflammatory properties, as well as its potential to act as an anti-microbial agent. In addition, further research could be conducted to explore its potential as a drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Furthermore, it could be studied to see if it could be used as an inhibitor of other enzymes, such as proteases and kinases. Finally, it could be investigated to see if it could be used as a substrate for the synthesis of other compounds, such as pyrimidines, thiazoles, and sulfonamides.
Synthesemethoden
The synthesis of (2,4)-dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine, 95% is achieved through a multi-step process. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenylhydrazine with ethyl acetoacetate in the presence of a base, such as sodium hydroxide, to form a hydrazone. This hydrazone is then reacted with carbon disulfide and sodium hydroxide to form a dithiocarbamate. This dithiocarbamate is then treated with hydrochloric acid to form the desired product.
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-15(2)20(18,19)9-5-3-8(4-6-9)10-7-13-12(17)14-11(10)16/h3-7H,1-2H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSARHJGAFNCHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(4-N,N-dimethylsulfamoylphenyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2,4)-Dihydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyrimidine, 95%](/img/structure/B6386113.png)
